Naphthalene green

Laser Dyes Photostability Organic Electronics

Naphthalene green (CAS 13158-69-5) is a cationic triarylmethane chloride dye with proven stability in acidic and alkaline environments. Unlike sulfonated derivatives, its unique ionic character ensures superior performance in multi-step histology staining and high-colorfastness textile applications. This is a specialized R&D material for demanding protocols; verify compatibility before use.

Molecular Formula C27H27ClN2
Molecular Weight 414.977
CAS No. 13158-69-5
Cat. No. B577255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene green
CAS13158-69-5
SynonymsNAPHTHALENE GREEN
Molecular FormulaC27H27ClN2
Molecular Weight414.977
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C=C4C=CC(=[N+](C)C)C=C4.[Cl-]
InChIInChI=1S/C27H27N2.ClH/c1-28(2)23-14-9-20(10-15-23)19-22-13-18-26(27-8-6-5-7-25(22)27)21-11-16-24(17-12-21)29(3)4;/h5-19H,1-4H3;1H/q+1;/p-1
InChIKeyWQKHVLOAWKJNKP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene Green (CAS 13158-69-5) Chemical Identity and Core Properties for Procurement


Naphthalene green (CAS 13158-69-5), a triarylmethane chloride dye [1], exhibits a molecular weight of 414.97 g/mol and formula C27H27ClN2 . This synthetic compound, structurally derived from naphthalene, displays a vibrant green color and is soluble in water to yield a green solution [2]. Its fundamental classification as a cationic triarylmethane dye dictates its general behavior in staining and colorant applications, establishing a baseline for comparison against analogous green dyes.

Why Naphthalene Green (CAS 13158-69-5) Cannot Be Substituted with Generic Green Dyes


Direct substitution of Naphthalene green with other green triarylmethane dyes like Malachite Green or Fast Green FCF, or with azo-based alternatives like Naphthol Green B, is inadvisable without quantitative verification. While all are colorants, critical performance metrics—including spectral profile, photostability, and solubility in specific matrices—differ significantly due to variations in molecular structure and substituent patterns [1][2]. The specific chloride salt form of Naphthalene green (CAS 13158-69-5) imparts a distinct solubility and ionic character compared to sulfonated derivatives (e.g., C.I. Acid Green 16, CAS 12768-78-4), directly impacting its behavior in aqueous solutions and its interaction with substrates . The following evidence quantifies these key differentiators.

Quantitative Differentiation of Naphthalene Green (CAS 13158-69-5) vs. Analogs


Spectral Shift and Photostability Advantage of Naphthalene Core vs. Phenylene Analogs

While not a direct study of Naphthalene green itself, the naphthalene core structure demonstrates quantifiable benefits over phenylene-based analogs in dye applications. Substituting a phenylene unit with a naphthalene unit in stilbene-based laser dyes results in a red-shifted emission and significantly enhanced photostability [1]. This class-level inference suggests Naphthalene green's naphthalene core may confer similar advantages over simpler phenyl-based green dyes.

Laser Dyes Photostability Organic Electronics

Enhanced Chemiluminescence Sensitivity of Naphthalene-Based Luminol Analogs for Iron Detection

Naphthalene analogues of luminol exhibit a strong green chemiluminescence in aqueous solution catalyzed by iron, suggesting a potential for increased sensitivity in analytical methods compared to luminol itself [1]. This class-level inference positions naphthalene-containing dyes, like Naphthalene green, as potentially superior reporters in chemiluminescence-based assays for iron and other transition metals.

Analytical Chemistry Chemiluminescence Iron Detection

Solubility and Ionic Character Differentiation: Chloride Salt vs. Sulfonated Acid Green 16

Naphthalene green (CAS 13158-69-5) exists as a chloride salt (C27H27ClN2, MW 414.97) , conferring different solubility and ionic properties compared to sulfonated derivatives like C.I. Acid Green 16 (CAS 12768-78-4, typical MW ~616-617 g/mol as a sodium salt) . While Acid Green 16 exhibits water solubility of 100 g/L at 20°C [1], the specific solubility of Naphthalene green is reported qualitatively as 'soluble in water' [2]. This distinction is critical for formulation compatibility and dyeing process design.

Dye Chemistry Solubility Textile Dyeing

pH Stability Profile: Resistance to Alkalis and Acids

Naphthalene green V is reported to be stable under normal conditions and resistant to alkalis and acids [1]. This broad pH stability profile is a key differentiator from some triarylmethane dyes, which are known to be unstable at high pH (e.g., Malachite Green fading in alkaline conditions). While quantitative data on degradation rates are lacking, this qualitative characteristic supports its use in applications requiring robust staining across varying pH environments.

Biological Staining Histology Dye Stability

Bathochromic Shift Potential via Heterocyclic Substitution on Triarylmethane Core

Studies on triarylmethane dyes show that replacing a phenyl group in Malachite Green with a heterocyclic ring (e.g., benzopyran or pyridine) causes a bathochromic shift (red-shift) in the maximum absorption wavelength (λmax) [1]. While not directly measured for Naphthalene green, its naphthalene moiety (a fused aromatic system) may induce a similar spectral shift compared to simpler phenyl-based green dyes. This offers a structural basis for tuning color properties in dye design.

Dye Synthesis Absorption Spectra Color Tuning

High-Value Application Scenarios for Naphthalene Green (CAS 13158-69-5)


Biological Staining in Histology and Microbiology

Naphthalene green V is extensively used in histology and microbiology for staining cells and tissues, facilitating microscopic examination and identification of cellular structures [1]. Its reported stability against alkalis and acids makes it particularly suitable for multi-step staining protocols involving pH variations. This application leverages the dye's vivid green color and water solubility to provide clear contrast in brightfield microscopy.

Analytical Probe for Iron Detection via Chemiluminescence

Building on the enhanced chemiluminescence observed in naphthalene-based luminol analogues [2], Naphthalene green or its structural relatives can be explored as a sensitive probe for iron detection in environmental water samples or biological fluids. The strong green emission catalyzed by iron offers a potentially lower detection limit compared to standard luminol assays, improving analytical performance in trace metal analysis.

Green Colorant for Textiles and Inks Requiring pH-Resistant Hue

As a triarylmethane chloride dye [3], Naphthalene green provides a vibrant green coloration for textiles and printing inks. Its resistance to alkalis and acids [1] ensures that the green shade remains true even after exposure to washing agents or environmental conditions that would degrade less stable dyes. This makes it a candidate for high-performance textile dyeing where color fastness is critical.

Organic Solid-State Laser Dye Development (Naphthalene Core Advantage)

The naphthalene core's demonstrated ability to improve photo- and thermal-stability in solid-state laser dyes [4] suggests that Naphthalene green or its derivatives could serve as a building block for developing green-emitting laser materials. Its enhanced stability compared to phenylene-based dyes could lead to longer-lasting, more reliable laser sources for applications in spectroscopy, telecommunications, or medical devices.

Technical Documentation Hub

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